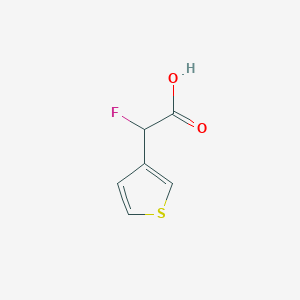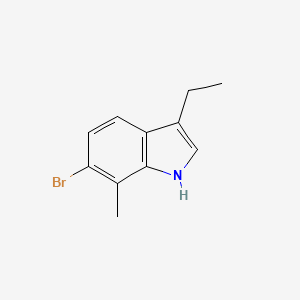
2-フルオロ-2-(チオフェン-3-イル)酢酸
説明
2-Fluoro-2-(thiophen-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H5FO2S and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-(thiophen-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(thiophen-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機半導体
2-フルオロ-2-(チオフェン-3-イル)酢酸: は、有機エレクトロニクスの分野で重要な化合物です。 そのチオフェン誘導体は、半導体特性を示す材料の合成に使用されます 。これらの材料は、フレキシブル電子デバイスの基盤となる有機電界効果トランジスタ (OFET) の開発に不可欠です。
OLED の製造
この化合物の誘導体は、有機発光ダイオード (OLED) の製造において重要な役割を果たします 。OLED は、ディスプレイおよび照明技術に使用されており、高エネルギー効率、薄型プロファイル、優れたコントラスト比などの利点を提供します。
腐食防止
工業化学において、2-フルオロ-2-(チオフェン-3-イル)酢酸から誘導されたものを含むチオフェン誘導体は、腐食防止剤として使用されます 。これらの阻害剤は、金属や合金を腐食プロセスから保護し、産業機械やインフラストラクチャの完全性を維持するために不可欠です。
医薬品中間体
この化合物は、さまざまな医薬品の合成における中間体として機能します。 たとえば、細菌感染症の治療に使用されるセファロリジンおよびセファロチンナトリウムの調製に使用されます .
液晶合成
チオフェン誘導体から合成された液晶は、ディスプレイ技術に用途があります。2-フルオロ-2-(チオフェン-3-イル)酢酸は、時計、電卓、テレビに見られるLCDスクリーンで使用されるこれらの材料の開発に貢献できます .
先端材料科学
この化合物は、材料科学において、独自の特性を持つ先端材料を作成するために使用されます。 たとえば、ナノテクノロジーおよびエレクトロニクスに潜在的な用途を持つ、ロゼット状のナノスケール金材料の製造に関与しています .
生物活性
チオフェン誘導体は、さまざまな生物活性を示します。 抗癌、抗炎症、抗菌効果など、潜在的な薬理学的特性が調査されています 。これにより、2-フルオロ-2-(チオフェン-3-イル)酢酸は、医薬品化学における創薬のための興味深い化合物となっています。
フォトクロミック化合物
2-フルオロ-2-(チオフェン-3-イル)酢酸に関連するチオフェン置換パーフルオロシクロペンテンに関する研究は、熱的に不可逆的なフォトクロミック化合物の開発に有望な結果を示しています。 これらの化合物は、光にさらされると色が変化し、スマートウィンドウや光学データストレージに用途があります .
生化学分析
Biochemical Properties
2-Fluoro-2-(thiophen-3-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom and thiophene ring allow it to form stable interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by binding to their active sites and altering their catalytic efficiency . Additionally, 2-Fluoro-2-(thiophen-3-yl)acetic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
2-Fluoro-2-(thiophen-3-yl)acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound may upregulate or downregulate the expression of genes involved in apoptosis, cell proliferation, and differentiation. Furthermore, 2-Fluoro-2-(thiophen-3-yl)acetic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-2-(thiophen-3-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding. These interactions can result in conformational changes in the enzyme, affecting its catalytic activity. Moreover, 2-Fluoro-2-(thiophen-3-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-(thiophen-3-yl)acetic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to 2-Fluoro-2-(thiophen-3-yl)acetic acid can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be monitored using various in vitro and in vivo assays to assess the compound’s stability and long-term impact on cells.
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-(thiophen-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . For example, high doses of 2-Fluoro-2-(thiophen-3-yl)acetic acid may cause oxidative stress, inflammation, and tissue damage in animal models. Threshold effects can also be observed, where a certain dosage level is required to elicit a significant biological response. These dosage-dependent effects can be studied using various animal models to determine the compound’s safety and efficacy.
Metabolic Pathways
2-Fluoro-2-(thiophen-3-yl)acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, 2-Fluoro-2-(thiophen-3-yl)acetic acid can influence the levels of key metabolites, such as ATP, NADH, and reactive oxygen species, by modulating the activity of metabolic enzymes. These interactions can affect cellular energy production, redox balance, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Fluoro-2-(thiophen-3-yl)acetic acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Fluoro-2-(thiophen-3-yl)acetic acid can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-Fluoro-2-(thiophen-3-yl)acetic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting sequences or modifications. For example, 2-Fluoro-2-(thiophen-3-yl)acetic acid may be localized to the mitochondria by interacting with mitochondrial targeting sequences or proteins. This subcellular localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments to exert its biological effects.
特性
IUPAC Name |
2-fluoro-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQGHKKDYXWXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)





![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)


![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)
